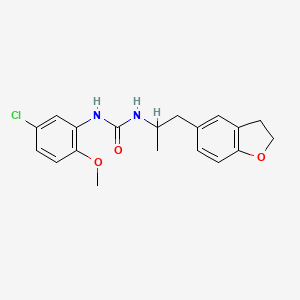
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea, also known as CM-272, is a novel small molecule inhibitor that has been synthesized for its potential use in cancer treatment. It has been found to exhibit potent anti-proliferative effects against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Studies on bis-chalcone derivatives doped in polymer matrices have revealed significant findings regarding their nonlinear optical properties. Such derivatives have shown considerable second-harmonic generation (SHG) conversion efficiencies and third-order nonlinear optical properties, making them potential candidates for optical limiting materials primarily due to two-photon absorption phenomenon (Shettigar et al., 2006).
Environmental Phenols Measurement
An advanced method involving online solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for measuring various environmental phenols, including parabens and triclosan, in human milk. This method demonstrates the widespread use and potential health risks associated with these compounds, highlighting their significance in environmental and health-related research (Ye et al., 2008).
Synthetic Methodologies for Ureas
Research has focused on developing safer, environmentally friendly synthetic methodologies for ureas, traditionally synthesized using hazardous reagents like phosgene and isocyanates. Recent advancements include the use of cleaner, safer alternatives and catalytic processes involving CO and CO2, aiming to reduce hazardous material use and chemical waste (Bigi et al., 2000).
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity that exceeds that of adenine compounds. These derivatives, including forchlorofenuron (CPPU) and thidiazuron (TDZ), are extensively used in plant morphogenesis studies to enhance adventitious root formation, providing valuable tools in agricultural biotechnology (Ricci & Bertoletti, 2009).
Analytical Toxicology
Toxicokinetic and analytical toxicology studies of novel NBOMe derivatives have highlighted the importance of understanding drug interactions, elimination routes, and the development of screening procedures. Such studies contribute to forensic and clinical toxicology by enabling the reliable identification of substances in case of abuse or intoxication (Richter et al., 2019).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(9-13-3-5-17-14(10-13)7-8-25-17)21-19(23)22-16-11-15(20)4-6-18(16)24-2/h3-6,10-12H,7-9H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOULZZGVSXQUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2915020.png)
![2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2915022.png)
![Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate](/img/structure/B2915024.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2915026.png)

![2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid](/img/structure/B2915028.png)
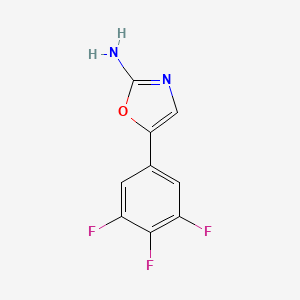
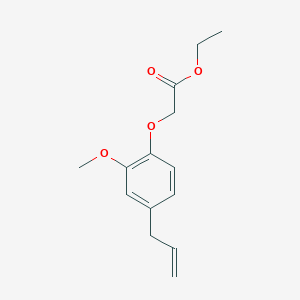
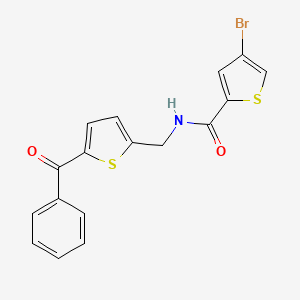
![2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone](/img/structure/B2915036.png)

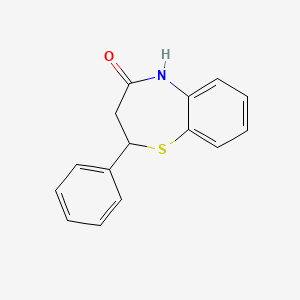
![2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride](/img/structure/B2915040.png)